molecular formula C6H9Cl B108977 1,5-Hexadiene, 3-chloro- CAS No. 28374-86-9

1,5-Hexadiene, 3-chloro-

Cat. No. B108977
CAS RN: 28374-86-9
M. Wt: 116.59 g/mol
InChI Key: QLZVWAUEENUFIK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,5-Hexadiene, 3-chloro- involves the use of magnesium chips in the reaction bottle first, then the solution of anhydrous 3-chloro-1-propylene and anhydrous diethyl ether is dropped . A small particle of iodine is added and stirred, then a 5% cold hydrochloric acid solution is dropped to dissolve magnesium chloride in the solution . The ether layer is separated out, distilled, washed with water, dried with calcium chloride, and then the diethyl ether and 3-chloropropene are evaporated through fractionation . The 59-60 ℃ fraction is collected .


Molecular Structure Analysis

The molecular formula of 1,5-Hexadiene, 3-chloro- is C6H9Cl . It has an average mass of 116.589 Da and a monoisotopic mass of 116.039276 Da .

Scientific Research Applications

Dehydrodimerization of Propylene

Bismuth oxide is used as an oxidant for converting propylene to 1,5-hexadiene, primarily forming benzene and small amounts of other compounds. The process involves the combination of allylic radicals and requires specific conditions for selectivity towards 1,5-hexadiene (Swift, Bozik, & Ondrey, 1971).

Polymerization with Alkyl Metal Coordination Catalysts

1,5-Hexadiene has been polymerized using modified alkyl metal coordination catalysts to create crystalline polymers with a combination of high strength, flexibility, and high melting points. These polymers consist primarily of 1-methylene-3-cyclopentyl units (Makowski, Shim, & Wilchinsky, 1964).

Polymerization with Bis(phenoxyimine) Titanium Catalyst System

The polymerization of 1,5-hexadiene with a bis(phenoxyimine) titanium catalyst system results in polymers containing methylene-1,3-cyclopentane units and 3-vinyl tetramethylene units. This process is also used in the synthesis of vinyl-functional polypropylene copolymers and block copolymers (Hustad & Coates, 2002).

Electron-Promoted Cope Cyclization Studies

Studies on electron-promoted Cope cyclization of 2,5-phenyl-substituted 1,5-hexadiene radical anions reveal insights into the electronic properties and reaction efficiencies of these compounds under various conditions (Chacko & Wenthold, 2007).

Cyclocopolymerization with Palladium Catalysts

Cyclocopolymerization of 1,5-hexadiene and CO, catalyzed by palladium complexes in the presence of chelating phosphines, yields soluble cyclocopolymers containing cyclic ketones. This process demonstrates regioselectivity in olefin insertion (Borkowsky & Waymouth, 1996).

Hydrosilylation Catalyzed by Platinum Catalysts

Hydrosilylation of 1,5-hexadiene with chlorohydrosilanes catalyzed by platinum catalysts is effective in producing 5-hexenylchlorosilanes with high regioselectivity and yield. This method reduces the formation of isomers during hydrosilylation (Saiki, 2008).

Conformational Investigations and Molecular Structure

Studies on the molecular structure of gaseous 1,5-hexadiene provide insights into bond lengths, bond angles, and conformational aspects relevant to its chemistry (Schultz & Hargittai, 1995).

Pyrolysis and Oxidation Studies

Research on the pyrolysis and oxidation of 1,5-hexadiene, especially in the formation of aromatics, highlights the role of allylic radicals in these processes. This work contributes to understanding the reaction mechanisms at various temperatures and conditions (Vermeire et al., 2017).

Safety And Hazards

1,5-Hexadiene, 3-chloro- is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is highly flammable and may be fatal if swallowed and enters airways .

properties

IUPAC Name

3-chlorohexa-1,5-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9Cl/c1-3-5-6(7)4-2/h3-4,6H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLZVWAUEENUFIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(C=C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00336497
Record name 3-Chloro-1,5-hexadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Hexadiene, 3-chloro-

CAS RN

28374-86-9
Record name 3-Chloro-1,5-hexadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
TS Sears, DH Volman - Journal of photochemistry, 1984 - Elsevier
The photolysis of gaseous allyl chloride at 229 nm and 300, 341 and 381 K yields 12 products containing six or fewer carbon atoms and not more than two chlorine atoms: 5-chloro-4-…
Number of citations: 6 www.sciencedirect.com
M Day, L Shabnavard, JD Cooney - SAE transactions, 1999 - JSTOR
One of the major sources of chlorine in automobiles is polyvinyl chloride (PVC). When old discarded automobiles enter the recycling loop by far the largest percent of this material finds …
Number of citations: 2 www.jstor.org
T Aysu, MM Küçük - The Journal of Supercritical Fluids, 2013 - Elsevier
Ferula orientalis L. stalks were liquefied in an autoclave in supercritical organic solvents (methanol, ethanol, 2-propanol, acetone and 2-butanol) with (NaOH, Na 2 CO 3 , ZnCl 2 ) and …
Number of citations: 57 www.sciencedirect.com
J Bradshaw, MA Leone - 2019 - core.ac.uk
This project, completed at Worcester Polytechnic Institute in collaboration with Purgatory Beer Company, investigates the effect of grain size distribution on the flavor of Fiero Coconut …
Number of citations: 3 core.ac.uk

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